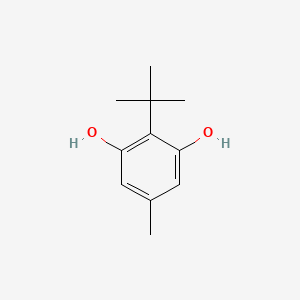
2-Tert-butyl-5-methylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-methylbenzene-1,3-diol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with tert-butyl and methyl substituents. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-methylbenzene-1,3-diol typically involves the alkylation of hydroquinone with tert-butyl alcohol and methylation using appropriate reagents. One common method involves the use of hydroquinone and tert-butyl alcohol in the presence of an acid catalyst, such as phosphoric acid, to form the tert-butyl derivative. This is followed by methylation using methyl iodide or dimethyl sulfate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents is crucial in industrial settings to minimize by-products and enhance the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Tert-butyl-5-methylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Mechanism of Action
The antioxidant properties of 2-Tert-butyl-5-methylbenzene-1,3-diol are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This compound can scavenge reactive oxygen species (ROS) and prevent oxidative damage to cells and tissues. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-4-methylphenol: Similar structure but with different positioning of the methyl group.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with two tert-butyl groups and a methyl group.
Uniqueness
2-Tert-butyl-5-methylbenzene-1,3-diol is unique due to its specific arrangement of substituents, which imparts distinct antioxidant properties. Compared to other similar compounds, it offers a balance between steric hindrance and reactivity, making it effective in various applications .
Properties
CAS No. |
79955-60-5 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-tert-butyl-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-7-5-8(12)10(9(13)6-7)11(2,3)4/h5-6,12-13H,1-4H3 |
InChI Key |
HCTNLMOMUWQHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















